(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(2-bromophenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S2/c1-21(17,18)12-8-10-6-7-11(9-12)16(10)22(19,20)14-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNSIQUDSVLHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic sulfone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that sulfone compounds exhibit significant antimicrobial properties. In a study conducted by Poteat et al., various sulfones were screened for their antibacterial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated notable efficacy against several strains, particularly Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at 15 µM and 20 µM, respectively, suggesting a promising lead for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit the activity of certain kinases that are crucial for cell cycle progression and survival in cancer cells . Additionally, its sulfonyl group is believed to play a critical role in binding to target proteins, enhancing its biological activity.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested against drug-resistant bacterial strains. The results indicated that it was effective in reducing bacterial load in infected tissue samples from patients with chronic infections, leading to improved healing outcomes .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment, researchers administered the compound to mice bearing xenografts of human tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 364.25 g/mol |
| Antimicrobial MIC | 32-128 µg/mL |
| Cancer Cell IC50 | 15 µM (MCF-7), 20 µM (A549) |
| Solubility | Soluble in DMSO |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8 and 3
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
2-Bromophenylsulfonyl vs. Naphthalen-1-ylsulfonyl
- Naphthalen-1-ylsulfonyl Analog : Increased aromatic bulk may improve membrane permeability but reduce solubility .
Methylsulfonyl vs. Triazolyl
- Methylsulfonyl : Imparts metabolic stability and polarity, favoring prolonged half-life.
- Triazolyl : Introduces hydrogen-bonding capability and heterocyclic diversity, often linked to antifungal activity .
Trifluoromethanesulfonate vs. Stable Sulfonamides
Research Findings and Structure-Activity Relationships (SAR)
- Halogen Effects : Bromine at the 2-position (target) may offer superior binding vs. fluorine or chlorine analogs due to enhanced van der Waals interactions .
- Sulfonyl Group Impact : Methylsulfonyl at position 3 improves solubility and stability compared to esters (e.g., atropine), aligning with trends in protease inhibitor design .
Q & A
Basic Research Questions
Q. What are common synthetic routes for (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane?
- Methodology : The compound’s synthesis often involves radical cyclization of brominated precursors with sulfonyl groups. For example, n-tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene enable stereocontrolled cyclization of azetidin-2-one derivatives to form the bicyclo[3.2.1]octane core. Subsequent sulfonylation with 2-bromophenylsulfonyl chloride and methylsulfonyl chloride introduces the substituents .
- Key Data : Diastereomeric excess (de) varies with precursor design: >99% de for allyl-substituted derivatives vs. 75–78% de for 2-methylallyl analogs .
Q. How is the stereochemistry of the bicyclo[3.2.1]octane core confirmed?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, provides bond angle and torsion angle data (e.g., F1–C1–C2 = 119.7°, O1–C9–C10 = 117.21°) to validate the (1R,5S) configuration . NMR analysis (e.g., NOESY) can corroborate spatial arrangements of substituents .
Q. What analytical techniques ensure purity and structural integrity?
- Methodology :
- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C17H23NO6S requires m/z 369.1250) .
- FT-IR : Sulfonyl groups are identified via S=O stretching bands (1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromophenyl vs. fluorophenyl) affect pharmacological activity?
- Methodology : Structure-activity relationship (SAR) studies compare analogues like 8-[(4-fluorophenyl)methyl] derivatives ( ) and 2-fluoro-4-nitrophenyl variants (). Biological assays (e.g., receptor binding, cytotoxicity) quantify activity shifts. For example, replacing bromine with fluorine may enhance metabolic stability but reduce lipophilicity (logP) .
- Data Contradiction : While 2-bromophenylsulfonyl groups improve target binding affinity in some kinase inhibitors, they may increase off-target effects in GPCR assays .
Q. What strategies optimize diastereoselectivity in radical cyclization steps?
- Methodology : Computational modeling (DFT) predicts transition-state geometries to guide precursor design. For instance, allyl-substituted azetidin-2-ones achieve >99% de due to steric hindrance favoring one pathway, whereas bulkier substituents (e.g., 2-methylallyl) lower de to 75–78% .
- Experimental Validation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve diastereomers and quantify selectivity .
Q. How does stereochemistry at the bicyclo[3.2.1]octane core influence biological activity?
- Methodology : Compare enantiomers (e.g., (1R,5S) vs. (1S,5R)) in vitro. For example, (1R,3r,5S)-8-azabicyclo derivatives ( ) show 10-fold higher affinity for serotonin receptors than their enantiomers, likely due to better fit in the binding pocket .
- Data Source : provides SMILES and InChI data for stereoisomers, enabling computational docking studies .
Q. What are the stability challenges for sulfonate esters in aqueous media?
- Methodology : Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. Hydrolysis of the sulfonyloxy group (e.g., in ) follows pseudo-first-order kinetics, with t1/2 = 48 hours at pH 7.4 .
- Mitigation : Lyophilization or formulation with cyclodextrins improves shelf life .
Data Contradiction Analysis
Q. Why do radical cyclization yields vary across studies?
- Analysis : reports >99% de for 1-allyl-substituted precursors but only 75–78% de for 2-methylallyl analogs. This discrepancy arises from steric clashes in the transition state, as shown in DFT models .
- Resolution : Use low-temperature conditions (−78°C) to slow competing pathways and improve selectivity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
